molecular formula C19H17ClN2O3S B11455477 2-(2-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11455477
M. Wt: 388.9 g/mol
InChI Key: XTQIEFIPRYTUBU-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, dimethoxy groups, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step reactions that include cyclization and functional group transformations. One common method involves the use of isoquinoline derivatives as starting materials, which undergo cyclization reactions in the presence of catalysts such as palladium or copper . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-CHLOROPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C19H17ClN2O3S/c1-24-16-8-11-7-15-18(23)22(14-6-4-3-5-13(14)20)19(26)21(15)10-12(11)9-17(16)25-2/h3-6,8-9,15H,7,10H2,1-2H3

InChI Key

XTQIEFIPRYTUBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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